4-Hydroxy-3,3-dimethylbutanenitrile
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Overview
Description
4-Hydroxy-3,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H11NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a butane backbone with two methyl groups at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3,3-dimethylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutanenitrile with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, distillation, and crystallization to achieve the required quality and yield. Safety measures are crucial due to the potential hazards associated with the reactants and intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-3,3-dimethylbutanenitrile.
Reduction: Formation of 4-amino-3,3-dimethylbutanenitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-3,3-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,3-dimethylbutanenitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methylbutanenitrile
- 4-Hydroxy-3,3-dimethylpentanenitrile
- 4-Hydroxy-2,2-dimethylbutanenitrile
Uniqueness
4-Hydroxy-3,3-dimethylbutanenitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its structural configuration allows for specific interactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.
Biological Activity
4-Hydroxy-3,3-dimethylbutanenitrile (C6H11NO) is a nitrile compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a hydroxyl group and a nitrile group attached to a branched carbon chain. Its molecular structure can be represented as follows:
- Molecular Formula : C6H11NO
- CAS Number : 14027412
- Key Functional Groups : Hydroxyl (-OH) and Nitrile (-CN)
This unique combination of functional groups contributes to its reactivity and potential biological interactions.
The biological activity of this compound has been linked to various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which can affect metabolic pathways. For instance, studies suggest that hydroxynitrile lyases can catalyze the synthesis of cyanohydrins from aldehydes and ketones, indicating potential applications in biocatalysis .
- Antioxidant Properties : Compounds with hydroxyl groups often exhibit antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems.
- Cytotoxic Effects : Preliminary studies indicate that certain derivatives of similar compounds may exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could have therapeutic implications in oncology .
Case Study 1: Enzyme Interaction
A study on enzyme specificity revealed that hydroxynitrile lyases can effectively utilize substrates like this compound for the synthesis of cyanohydrins. This reaction is notable for its stereoselectivity and efficiency under engineered conditions .
Case Study 2: Antioxidant Activity
Research conducted on related compounds demonstrated significant antioxidant activity in vitro, which could be extrapolated to suggest similar effects for this compound. The presence of the hydroxyl group is hypothesized to contribute to this activity by scavenging free radicals.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities observed in related compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Potential enzyme inhibitor | Inhibition of hydroxynitrile lyases |
2-Hydroxy-3,3-dimethylbutanenitrile | Moderate antioxidant | Free radical scavenging |
4-Amino-2-hydroxy-3,3-dimethylbutanoic acid | Varied biological activities | Interaction with multiple enzyme targets |
Future Directions in Research
Further investigations are required to elucidate the full spectrum of biological activities associated with this compound. Areas of focus may include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed exploration of the molecular interactions at play when this compound interacts with biological targets.
- Synthetic Modifications : Developing analogs to enhance desired biological properties while minimizing potential side effects.
Properties
IUPAC Name |
4-hydroxy-3,3-dimethylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,5-8)3-4-7/h8H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZJJGQWYLALSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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